3-[(4-Bromophenyl)methoxy]pyridin-2-amine
Overview
Description
3-[(4-Bromophenyl)methoxy]pyridin-2-amine is an organic compound with the molecular formula C12H11BrN2O It is a derivative of pyridine, featuring a bromophenyl group attached to a methoxy group, which is further connected to a pyridin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methoxy]pyridin-2-amine typically involves the reaction of 4-bromobenzyl alcohol with 2-aminopyridine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or secondary amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
3-[(4-Bromophenyl)methoxy]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyridin-2-amine moiety facilitates its incorporation into biological systems. This compound can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Contains additional methoxy and methyl groups, which may enhance its biological activity.
Uniqueness
3-[(4-Bromophenyl)methoxy]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and methoxy groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBVHDXCIBNDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327971 | |
Record name | 3-[(4-bromophenyl)methoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820651 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866135-55-9 | |
Record name | 3-[(4-bromophenyl)methoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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